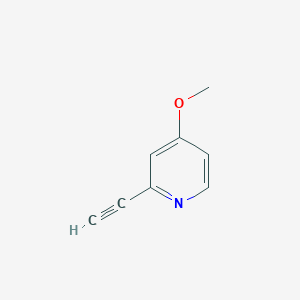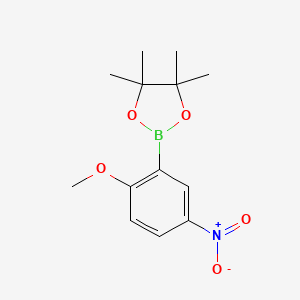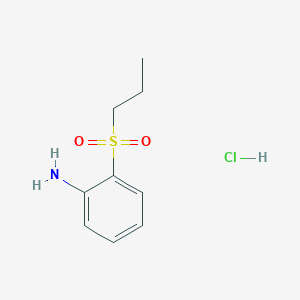
2-(Propanesulfonyl)aniline hcl
Descripción general
Descripción
2-(Propanesulfonyl)aniline hydrochloride, also known as N-(2-Aminophenyl)propane-1-sulfonamide hydrochloride, is a white or off-white crystalline powder. It has a molecular weight of 235.73 . The IUPAC name is 2-(propylsulfonyl)aniline hydrochloride .
Molecular Structure Analysis
The molecular formula of 2-(Propanesulfonyl)aniline hydrochloride is C9H14ClNO2S . The InChI code is 1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H .Physical And Chemical Properties Analysis
2-(Propanesulfonyl)aniline hydrochloride is a white or off-white crystalline powder. It has a molecular weight of 235.73 .Aplicaciones Científicas De Investigación
Conductive Polymers and Charge Compensation
Research has explored the redox behavior of polyaniline (PANI) and self-doped polyanilines, highlighting the potential of these materials in electroactive applications. For instance, the comparison between PANI and chemically obtained self-doped polyanilines, such as sulfonated polyaniline (SPAN) and poly-(aniline-co-N-propanesulfonic acid-aniline) (PAPSAH), revealed that the charge compensation process in these materials could be significantly influenced by the molecular structure and the doping medium used (Varela et al., 2001).
Supercapacitors and Electroactive Hydrogels
A 3D mat-like electroactive hydrogel, fabricated for supercapacitor electrode material, demonstrated high areal capacitance. This research underscores the importance of dual doping with organic and inorganic components for enhancing electrochemical performance (Smirnov et al., 2017).
Chemical Synthesis and Electrical Conductivity
The chemical synthesis of self-doped N-propanesulfonic acid polyaniline derivatives has been extensively studied. The resulting polymers exhibit moderate molecular weights, solubility in water and polar solvents, and electrical conductivities that highlight their utility in electronic applications (Grigoras et al., 2012).
Raman Spectroelectrochemistry
Investigations into the Raman spectroelectrochemical properties of electrodeposited polyaniline doped with polymeric sulfonic acids have provided insights into the molecular interactions and electronic properties of these materials. This research offers a deeper understanding of how the structural properties of dopants can influence the electronic characteristics of polyaniline (Nekrasov et al., 2017).
Interpolymer Complexes and Nanoobjects
The formation of nanoobjects through the interpolymer complex of polyaniline (PAn) and polysulfonic acid in aqueous solutions has been explored. The unique properties of these nanostructures, such as solubility and film-forming abilities, open up new avenues for application in nanotechnology and materials science (Gribkova et al., 2007).
Propiedades
IUPAC Name |
2-propylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-2-7-13(11,12)9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZWMVOWZZHONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propanesulfonyl)aniline hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



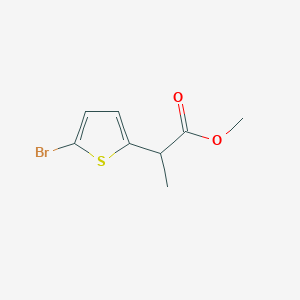
![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)

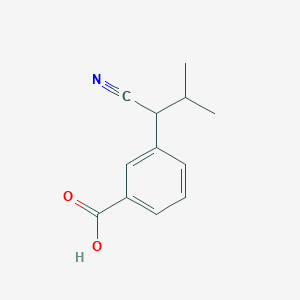
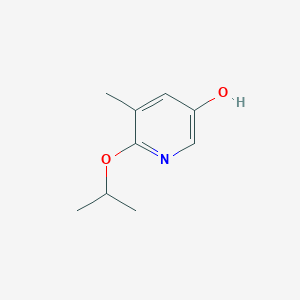
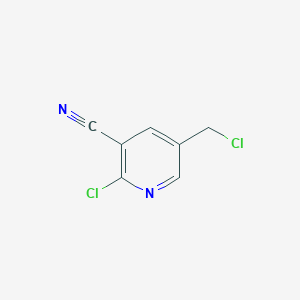
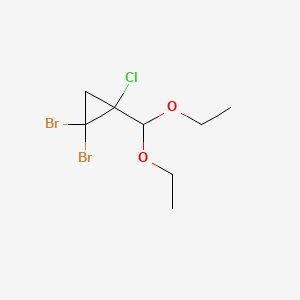
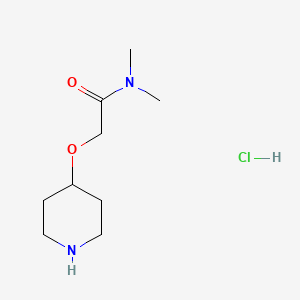
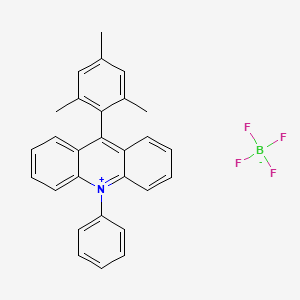
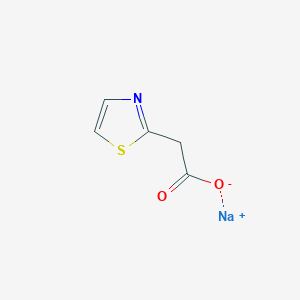
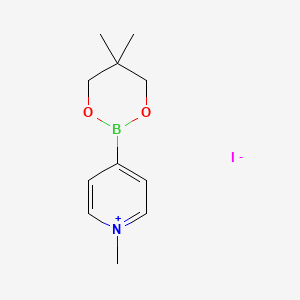
![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)
